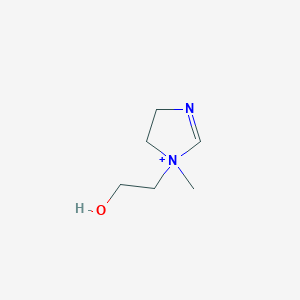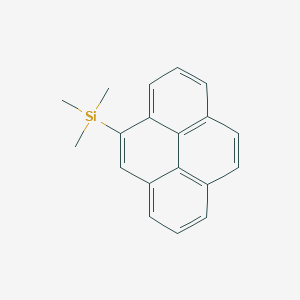![molecular formula C18H9F17O B14300727 Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- CAS No. 112340-38-2](/img/structure/B14300727.png)
Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- is a complex organic compound that features a benzene ring substituted with a heptadecafluorononenyl group and a methylethenyl group This compound is notable for its unique structure, which includes a significant number of fluorine atoms, making it highly fluorinated
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- typically involves multiple steps. One common method includes the initial preparation of the heptadecafluorononenyl group, which can be synthesized through a series of fluorination reactions. This group is then attached to the benzene ring via an ether linkage. The methylethenyl group is introduced through a Friedel-Crafts alkylation reaction, using appropriate catalysts and reaction conditions to ensure the correct positioning on the benzene ring.
Industrial Production Methods
Industrial production of such highly fluorinated compounds often involves specialized equipment and stringent safety protocols due to the reactivity of fluorine. The process generally includes large-scale fluorination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors can enhance the efficiency and safety of these processes.
化学反応の分析
Types of Reactions
Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzene ring.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the positions on the benzene ring that are less sterically hindered.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups onto the benzene ring.
科学的研究の応用
Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on aromatic systems.
Biology: Investigated for its potential interactions with biological molecules, particularly in the context of drug design and delivery.
Medicine: Explored for its potential use in pharmaceuticals, especially in the development of drugs with enhanced stability and bioavailability.
Industry: Utilized in the production of specialized materials, such as high-performance polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- exerts its effects is largely dependent on its interactions with other molecules. The presence of the highly electronegative fluorine atoms can significantly influence the compound’s reactivity and interactions. These fluorine atoms can create strong dipole moments, affecting the compound’s binding affinity to various molecular targets. The pathways involved often include interactions with enzymes or receptors, leading to potential biological effects.
類似化合物との比較
Similar Compounds
Benzene, 1-methyl-4-(1-methylethenyl)-: This compound is similar in structure but lacks the heptadecafluorononenyl group, making it less fluorinated and thus less chemically unique.
Benzene, 1-[(trifluoromethyl)oxy]-4-(1-methylethenyl)-: Another similar compound with fewer fluorine atoms, resulting in different chemical properties and reactivity.
Uniqueness
The uniqueness of Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)- lies in its high degree of fluorination, which imparts distinct chemical properties such as increased stability, resistance to degradation, and unique reactivity patterns. These properties make it particularly valuable in research and industrial applications where such characteristics are desired.
特性
CAS番号 |
112340-38-2 |
|---|---|
分子式 |
C18H9F17O |
分子量 |
564.2 g/mol |
IUPAC名 |
1-(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-enoxy)-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C18H9F17O/c1-7(2)8-3-5-9(6-4-8)36-11(20)10(19)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h3-6H,1H2,2H3 |
InChIキー |
ULBFCLBOOZCEJA-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C1=CC=C(C=C1)OC(=C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


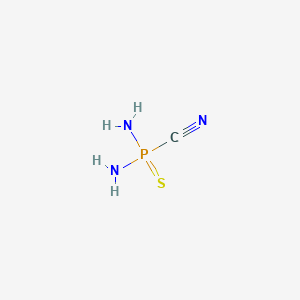

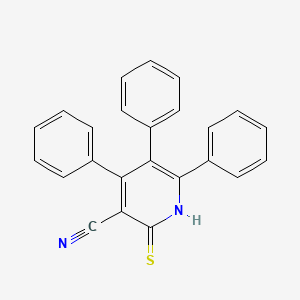
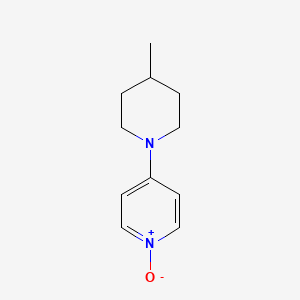
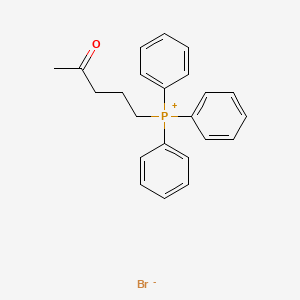
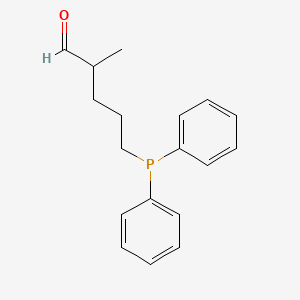
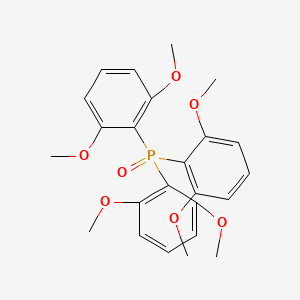
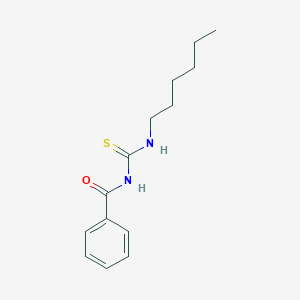
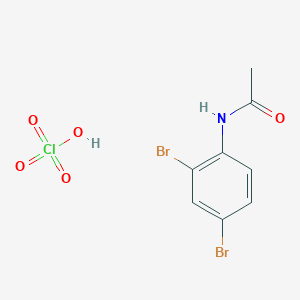
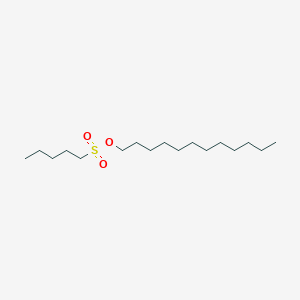
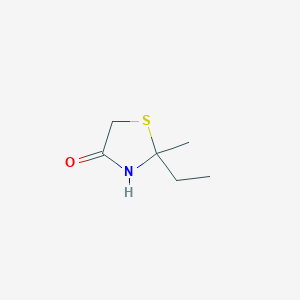
![1,4-Dioxa-7-thiaspiro[4.5]dec-8-ene](/img/structure/B14300712.png)
